N-[4-(2-Bromoacetyl)Phenyl]Acetamide

Catalog No.
S685616
CAS No.
21675-02-5
M.F
C10H10BrNO2
M. Wt
256.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-Bromoacetyl)Phenyl]Acetamide

CAS Number

21675-02-5

Product Name

N-[4-(2-Bromoacetyl)Phenyl]Acetamide

IUPAC Name

N-[4-(2-bromoacetyl)phenyl]acetamide

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1 g/mol

InChI

InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

BDOHURFEYYDIQE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CBr

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CBr
  • Organic synthesis: The presence of the bromoacetyl group suggests that N-[4-(2-Bromoacetyl)Phenyl]Acetamide could be used as a building block in organic synthesis. The bromoacetyl group can be readily displaced by nucleophiles, allowing for the introduction of various functionalities into a molecule.
  • Medicinal chemistry: The combination of an aromatic ring, an amide bond, and a bromoacetyl group presents interesting possibilities for exploring potential biological activities. The bromoacetyl group has been known to exhibit various biological effects, including antitumor and antibacterial activities [, ]. However, further research is needed to determine if N-[4-(2-Bromoacetyl)Phenyl]Acetamide possesses any specific biological properties.

N-[4-(2-Bromoacetyl)Phenyl]Acetamide, with the molecular formula C10H10BrNO2C_{10}H_{10}BrNO_{2} and a molecular weight of 256.10 g/mol, is an organic compound that features a bromoacetyl group attached to a phenyl ring, which is further substituted with an acetamide functional group. This compound is characterized by its unique structure, which combines elements of both aromatic and aliphatic chemistry, making it a valuable intermediate in various chemical syntheses and biological studies.

Currently, there is no documented information on the mechanism of action of N-[4-(2-Bromoacetyl)Phenyl]Acetamide in biological systems.

  • Potential irritant: The bromoacetyl group may be irritating to skin and eyes [].
  • Potential respiratory irritant: Inhalation of dust or vapor should be avoided [].
  • Unknown genotoxicity: Handle with care until genotoxicity data becomes available [].

  • Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation: This compound can undergo oxidation to yield corresponding carbonyl compounds, expanding its utility in synthetic chemistry.
  • Reduction: Reduction reactions can convert the bromoacetyl group into alcohols or amines, providing avenues for further functionalization and modification.

Research indicates that N-[4-(2-Bromoacetyl)Phenyl]Acetamide exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The bromoacetyl moiety is known to interact with various biological targets, potentially leading to enzyme inhibition or disruption of cellular processes. This makes the compound a candidate for further investigation in therapeutic applications .

The synthesis of N-[4-(2-Bromoacetyl)Phenyl]Acetamide can be achieved through several methods:

  • Bromination of 4-(2-Chloroacetyl)Acetanilide: This method involves dissolving 4-(2-chloroacetyl)-acetanilide in dry tetrahydrofuran (THF) and adding a brominating agent while heating under reflux. This reaction typically yields N-[4-(2-Bromoacetyl)Phenyl]Acetamide with good purity .
  • Industrial Production: Large-scale synthesis often follows similar reaction conditions but is optimized for higher yields and purity. Techniques such as recrystallization or chromatography may be employed for purification .

N-[4-(2-Bromoacetyl)Phenyl]Acetamide finds applications across various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential therapeutic effects and mechanisms of action against microbial and cancerous cells.
  • Material Science: Explored for its properties in producing specialty chemicals and materials .

The interaction studies of N-[4-(2-Bromoacetyl)Phenyl]Acetamide reveal its role as an electrophile, which can react with nucleophilic sites in proteins and nucleic acids. These interactions may lead to significant biological effects, including enzyme inhibition and modulation of cellular signaling pathways. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .

N-[4-(2-Bromoacetyl)Phenyl]Acetamide can be compared with several structurally similar compounds:

Compound NameStructure/Functional GroupUnique Features
N-[4-(2-Chloroacetyl)Phenyl]AcetamideChlorine instead of BromineDifferent reactivity due to chlorine's properties
N-[4-(2-Iodoacetyl)Phenyl]AcetamideIodine instead of BromineEnhanced reactivity due to iodine's larger size
N-[4-(2-Fluoroacetyl)Phenyl]AcetamideFluorine instead of BrominePotentially different biological activity
N-[4-(Trifluoromethyl)Phenyl]AcetamideTrifluoromethyl groupIncreased lipophilicity and altered electronic effects
N-[4-(Bromophenyl)Acetamide]Lacks bromoacetyl substitutionSimpler structure, different biological properties

These comparisons highlight the uniqueness of N-[4-(2-Bromoacetyl)Phenyl]Acetamide in terms of its reactivity and potential applications in medicinal chemistry .

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Wikipedia

N-[4-(2-Bromoacetyl)phenyl)acetamide

Dates

Last modified: 08-15-2023

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